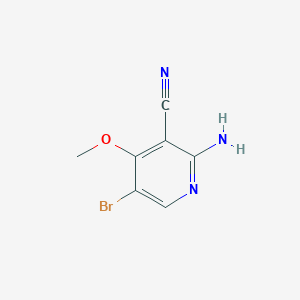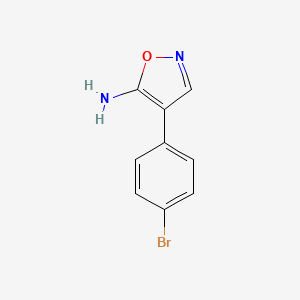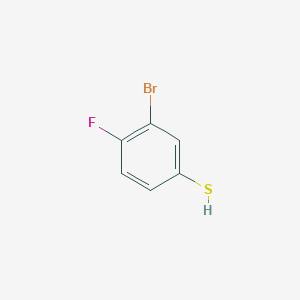
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. The presence of a bromophenoxy group and a trifluoromethyl group in the structure of this compound imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-(trifluoromethyl)pyrimidine as the primary starting materials.
Formation of 4-Bromophenoxy Intermediate: 4-Bromophenol is reacted with a suitable base, such as potassium carbonate, in the presence of a solvent like dimethylformamide (DMF) to form the 4-bromophenoxy intermediate.
Coupling Reaction: The 4-bromophenoxy intermediate is then coupled with 4-(trifluoromethyl)pyrimidine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a palladium catalyst, a base like potassium carbonate, and a solvent such as tetrahydrofuran (THF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the final product, this compound, in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromophenoxy group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the pyrimidine ring or the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used in the presence of a polar aprotic solvent like DMF or DMSO at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like ether or THF at low temperatures (0-25°C).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups, such as azides, thiols, or amines.
Oxidation: Oxidized derivatives with additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with modified pyrimidine rings or trifluoromethyl groups.
Scientific Research Applications
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting kinases and other enzymes involved in disease pathways.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Biological Research: The compound is used as a probe or ligand in biological assays to study protein-ligand interactions and enzyme activity.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromophenoxy group provides additional binding interactions with the target protein. The molecular targets and pathways involved can vary depending on the specific disease or biological process being studied.
Comparison with Similar Compounds
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)-4-(trifluoromethyl)pyrimidine: Similar structure but with a chlorine atom instead of a bromine atom. The chlorine derivative may have different reactivity and binding properties.
2-(4-Bromophenoxy)-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group. The methyl derivative may have different electronic properties and metabolic stability.
2-(4-Bromophenoxy)-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at a different position on the pyrimidine ring. The positional isomer may have different reactivity and binding properties.
The uniqueness of this compound lies in the combination of the bromophenoxy and trifluoromethyl groups, which impart distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2O/c12-7-1-3-8(4-2-7)18-10-16-6-5-9(17-10)11(13,14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUVFSFZQYQOSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)








